1-(3-Chloropropyl)-2,4-difluorobenzene
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Overview
Description
1-(3-Chloropropyl)-2,4-difluorobenzene is an organic compound that features a benzene ring substituted with a 3-chloropropyl group and two fluorine atoms at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-2,4-difluorobenzene typically involves the alkylation of 2,4-difluorobenzene with 3-chloropropyl chloride. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the benzene ring, facilitating the nucleophilic substitution reaction. The reaction is conducted under anhydrous conditions and at elevated temperatures to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropropyl)-2,4-difluorobenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, due to the activating effect of the fluorine atoms.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form alkanes or alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiolate, and sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Electrophilic Aromatic Substitution: Concentrated sulfuric acid, nitric acid, and halogens in the presence of Lewis acids like aluminum chloride.
Oxidation and Reduction: Potassium permanganate, chromium trioxide for oxidation; lithium aluminum hydride, sodium borohydride for reduction.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, and halogenated benzene derivatives.
Oxidation and Reduction: Formation of alcohols, carboxylic acids, alkanes, and alkenes.
Scientific Research Applications
1-(3-Chloropropyl)-2,4-difluorobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-2,4-difluorobenzene depends on its specific application. In chemical reactions, the compound acts as a nucleophile or electrophile, participating in substitution and addition reactions. In biological systems, it may interact with enzymes, receptors, or other biomolecules, affecting their function and activity. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate
- 3-Chloropropylsilanetriol
- (3-Chloropropyl)trimethoxysilane
Comparison
1-(3-Chloropropyl)-2,4-difluorobenzene is unique due to the presence of both chlorine and fluorine substituents, which impart distinct chemical properties such as increased reactivity and stability. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in organic synthesis and materials science. The presence of fluorine atoms also enhances its potential use in pharmaceuticals by improving metabolic stability and bioavailability.
Properties
Molecular Formula |
C9H9ClF2 |
---|---|
Molecular Weight |
190.62 g/mol |
IUPAC Name |
1-(3-chloropropyl)-2,4-difluorobenzene |
InChI |
InChI=1S/C9H9ClF2/c10-5-1-2-7-3-4-8(11)6-9(7)12/h3-4,6H,1-2,5H2 |
InChI Key |
QREPMKRYFWTZCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CCCCl |
Origin of Product |
United States |
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